L-Ornithine (alpha-oxobenzenepropionate)
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Overview
Description
L-Ornithine (alpha-oxobenzenepropionate) is a compound that combines the amino acid L-Ornithine with alpha-oxobenzenepropionate. L-Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, helping to detoxify ammonia in the liver. Alpha-oxobenzenepropionate is a derivative of benzenepropionic acid, which adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine (alpha-oxobenzenepropionate) typically involves the reaction of L-Ornithine with alpha-oxobenzenepropionic acid. This can be achieved through various chemical methods, including:
Chemical Hydrolysis: L-Ornithine can be synthesized from L-arginine through chemical hydrolysis using reagents such as acrylic acid and sodium cyanide.
Fermentation Method: Microbial fermentation using engineered strains of Corynebacterium glutamicum or Escherichia coli can produce L-Ornithine.
Enzymolysis Process: Enzymatic conversion of L-arginine to L-Ornithine using arginase.
Industrial Production Methods
Industrial production of L-Ornithine (alpha-oxobenzenepropionate) often involves large-scale fermentation processes. These processes are optimized to increase yield and purity, utilizing immobilized enzymes and optimized transformation conditions .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine (alpha-oxobenzenepropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzene ring in alpha-oxobenzenepropionate allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens and nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
L-Ornithine (alpha-oxobenzenepropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in the urea cycle and its potential effects on cellular metabolism.
Industry: It is used in the production of pharmaceuticals and dietary supplements.
Mechanism of Action
L-Ornithine (alpha-oxobenzenepropionate) exerts its effects primarily through its role in the urea cycle. It helps in the detoxification of ammonia by converting it into urea, which is then excreted from the body. The compound also acts as a precursor for the synthesis of citrulline and arginine, which are important for protein synthesis and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Ornithine Alpha-Ketoglutarate: A compound that combines L-Ornithine with alpha-ketoglutarate, used for similar purposes in medicine and sports nutrition.
L-Ornithine L-Aspartate: A combination of L-Ornithine and L-Aspartate, used to lower blood ammonia levels and treat hepatic encephalopathy.
Properties
CAS No. |
93838-90-5 |
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Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8O3.C5H12N2O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,11,12);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
InChI Key |
CYDIXPPRSKKSHT-VWMHFEHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN |
Origin of Product |
United States |
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